2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate” is complex, with multiple functional groups. It includes a benzamide group, a nitrophenyl group, a sulfonyl group, and a benzoate group.Physical And Chemical Properties Analysis
The compound “this compound” has a density of 1.5±0.1 g/cm^3, a molar refractivity of 74.7±0.4 cm^3, and a molar volume of 211.3±3.0 cm^3 . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Synthesis of Optically Active α-Amino Acid Derivatives
Research indicates that optically active syn-α-amidoalkylphenyl sulfones, which can be prepared from chiral aldehydes using benzenesulfinic acid, play a significant role in the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These compounds are crucial for the preparation of biologically active compounds, demonstrating the application of sulfone-based chemistry in the synthesis of valuable amino acid derivatives (Foresti et al., 2003).
Development of Carbonic Anhydrase Inhibitors
4-Amino-N-(4-sulfamoylphenyl)benzamide, synthesized by reducing 4-nitro-N-(4-sulfamoylphenyl)benzamide, has been utilized to create novel acridine sulfonamide compounds. These compounds exhibit potent inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, highlighting their potential in designing new therapeutic agents targeting carbonic anhydrase-related disorders (Ulus et al., 2013).
Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrids
The synthesis and evaluation of a series of hybrids of aspirin, bearing both nitric oxide (NO) and hydrogen sulfide (H2S)-releasing moieties, designate these compounds as potential anti-inflammatory pharmaceuticals. These compounds have shown exceptional efficacy in inhibiting the growth of various human cancer cell lines, indicating their potential as a new class of anti-inflammatory drugs (Kodela et al., 2012).
Synthesis of Heat Resistant Polymers
The research into the synthesis and characterization of novel heat-resistant polymers based on sulfone, ether, amide, and imide structures has shown promising applications in materials science. These polymers, synthesized from new diamines with built-in sulfone, ether, and amide structure, exhibit excellent thermal stability and solubility properties, making them suitable for high-performance applications (Mehdipour‐Ataei et al., 2004; Mehdipour‐Ataei & Hatami, 2005).
Catalyzed Amidation of Alcohols
The use of 12-phosphotungstic acid as an efficient, eco-friendly, cheap, and air- and moisture-tolerant catalyst for the construction of C–N bonds through mild nucleophilic substitution reactions highlights a novel approach in organic synthesis. This method allows for the efficient synthesis of amine derivatives from alcohols and sulfonamides or benzamide, providing a greener alternative to traditional amidation processes (Wang et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ structure and function .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular level, including changes in protein function, alterations in cell signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The effects of 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate on various types of cells and cellular processes are currently unknown. The compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. There is no available information on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown. There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown. There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently unknown. There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
[2-[benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O7S/c29-25(19-10-3-1-4-11-19)27(36(33,34)22-15-9-14-21(18-22)28(31)32)23-16-7-8-17-24(23)35-26(30)20-12-5-2-6-13-20/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKKLDXYBBPRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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